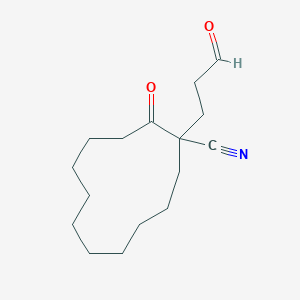
2-Oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile is a chemical compound with the molecular formula C15H23NO2. It is a derivative of cyclododecane, featuring a nitrile group and two oxo groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 2-Oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile typically involves the reaction of cyclododecanone with a nitrile compound under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The nitrile group can undergo substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It may have potential therapeutic applications due to its unique chemical structure.
Industry: This compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group and oxo groups play a crucial role in its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-Oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile include:
2-Oxocyclopentane-1-carbonitrile: This compound has a similar structure but with a smaller ring size, leading to different chemical properties and reactivity.
Cyclododecanone: This is the parent compound from which this compound is derived.
The uniqueness of this compound lies in its combination of a large ring structure with multiple functional groups, providing a versatile platform for various chemical reactions and applications .
Properties
CAS No. |
104951-29-3 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-oxo-1-(3-oxopropyl)cyclododecane-1-carbonitrile |
InChI |
InChI=1S/C16H25NO2/c17-14-16(12-9-13-18)11-8-6-4-2-1-3-5-7-10-15(16)19/h13H,1-12H2 |
InChI Key |
WZZYZCWZAVJANU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(C(=O)CCCC1)(CCC=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


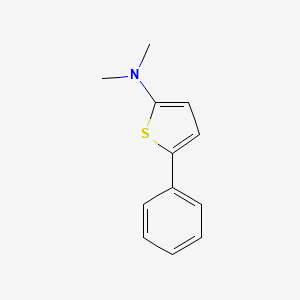
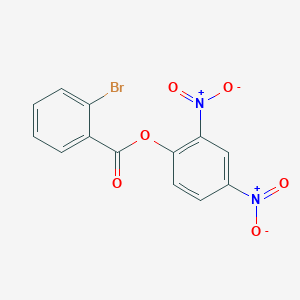
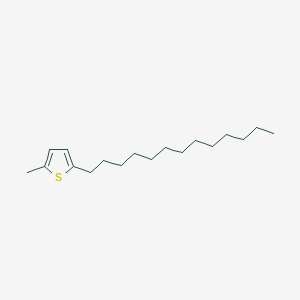

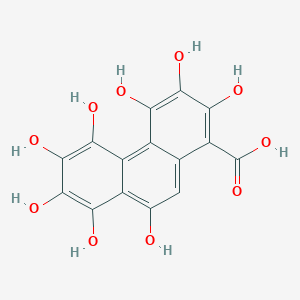
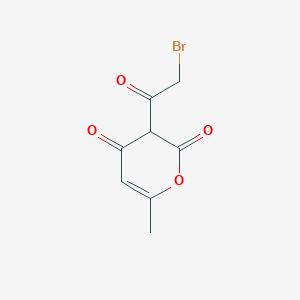
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)

![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)
